molecular formula C20H14FNO4S2 B4188151 5-[(4-fluorobenzyl)thio]-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole

5-[(4-fluorobenzyl)thio]-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole

Cat. No. B4188151
M. Wt: 415.5 g/mol
InChI Key: CRKGEWFFRUCKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-fluorobenzyl)thio]-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[(4-fluorobenzyl)thio]-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in the regulation of inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
The compound has been shown to possess significant anti-inflammatory and antioxidant properties. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activity of certain enzymes involved in the generation of reactive oxygen species. In addition, it has been shown to possess significant anticancer properties, and several studies have investigated its potential as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique chemical structure makes it an attractive target for drug development. However, its limited solubility in aqueous solutions can pose challenges for certain experimental protocols, and its potential toxicity requires careful consideration when designing experiments.

Future Directions

There are several potential future directions for research on 5-[(4-fluorobenzyl)thio]-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole. These include further investigation of its mechanism of action, optimization of its pharmacological properties for use as a therapeutic agent, and exploration of its potential applications in material science. In addition, several studies have investigated its potential as a fluorescent probe for the detection of certain biomolecules, and further research in this area could lead to the development of novel diagnostic tools.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been shown to possess significant anti-inflammatory, antioxidant, and anticancer properties. Its unique chemical structure makes it an attractive target for drug development, and several studies have investigated its potential as a lead compound for the development of novel therapeutic agents.

properties

IUPAC Name

4-(benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO4S2/c21-15-10-8-14(9-11-15)13-27-20-19(22-18(26-20)17-7-4-12-25-17)28(23,24)16-5-2-1-3-6-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKGEWFFRUCKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-fluorobenzyl)thio]-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole
Reactant of Route 2
5-[(4-fluorobenzyl)thio]-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole
Reactant of Route 3
5-[(4-fluorobenzyl)thio]-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole
Reactant of Route 4
5-[(4-fluorobenzyl)thio]-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole
Reactant of Route 5
5-[(4-fluorobenzyl)thio]-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole
Reactant of Route 6
5-[(4-fluorobenzyl)thio]-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole

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